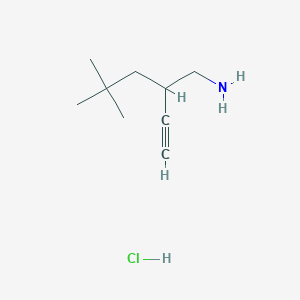

2-Ethynyl-4,4-dimethylpentan-1-amine;hydrochloride

Description

2-Ethynyl-4,4-dimethylpentan-1-amine hydrochloride is a synthetic amine hydrochloride characterized by a branched aliphatic chain with a terminal ethynyl group (–C≡CH) and a dimethyl-substituted pentane backbone.

Properties

IUPAC Name |

2-ethynyl-4,4-dimethylpentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-5-8(7-10)6-9(2,3)4;/h1,8H,6-7,10H2,2-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSYUFCXEZRXFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(CN)C#C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-4,4-dimethylpentan-1-amine;hydrochloride typically involves the alkylation of 4,4-dimethylpentan-1-amine with an ethynyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-4,4-dimethylpentan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form alkanes or alkenes.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of halogenated amines.

Scientific Research Applications

2-Ethynyl-4,4-dimethylpentan-1-amine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethynyl-4,4-dimethylpentan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

4,4-Dimethylpentan-1-amine (CAS 18925-44-5)

- Molecular Formula : C₇H₁₇N

- Key Features : Lacks the ethynyl group, featuring a simpler tertiary amine structure with two methyl groups at the C4 position.

- Synthesis : Used as a precursor in the van Leusen three-component reaction (vL-3CR) to synthesize imidazole derivatives (e.g., compound 1 in ).

2-(4-Chlorophenyl)ethan-1-amine Hydrochloride (ZH8659 Hydrochloride)

- Molecular Formula: C₁₂H₁₃ClNO

- Key Features : Aromatic phenyl group replaces the aliphatic chain, with a chlorine substituent enhancing lipophilicity.

4-Methyl-1-(5-methylfuran-2-yl)pentan-1-amine Hydrochloride (CAS 1864059-93-7)

- Molecular Formula: C₁₁H₂₀ClNO

- Key Features : Incorporates a furan ring, introducing oxygen-based polarity and π-orbital interactions absent in the ethynyl compound.

- Applications : Furan derivatives often exhibit antimicrobial or anti-inflammatory activity, suggesting divergent therapeutic pathways compared to the ethynyl analogue .

Functional Analogues

Memantine Hydrochloride

- Molecular Formula : C₁₂H₂₂ClN

- Key Features : Adamantane backbone with a primary amine, conferring NMDA receptor antagonism.

- Applications : Clinically used for Alzheimer’s disease. The rigid adamantane structure contrasts with the flexible aliphatic chain of 2-ethynyl-4,4-dimethylpentan-1-amine, highlighting differences in blood-brain barrier penetration and receptor binding .

Benzydamine Hydrochloride

Comparative Data Table

Key Research Findings

- Synthetic Flexibility: The ethynyl group in 2-ethynyl-4,4-dimethylpentan-1-amine enables click chemistry or cross-coupling reactions, unlike non-acetylenic analogs (e.g., 4,4-dimethylpentan-1-amine) .

- Pharmacokinetic Implications : Compared to memantine’s rigid structure, the ethynyl compound’s aliphatic chain may reduce blood-brain barrier permeability but improve metabolic stability .

- Safety Profile : 4,4-Dimethylpentan-1-amine’s safety data () suggests handling precautions (e.g., inhalation risks) likely apply to its ethynyl derivative, though the latter’s reactivity necessitates additional toxicity studies.

Biological Activity

Overview

2-Ethynyl-4,4-dimethylpentan-1-amine;hydrochloride (CAS No. 2248275-06-9) is a chemical compound notable for its unique structural properties, which include an ethynyl group and a branched amine. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential interactions with biological targets and mechanisms of action.

- Molecular Formula : C9H17N·HCl

- Molecular Weight : 175.70 g/mol

- Structure : The compound features an ethynyl group at the second position and two methyl groups at the fourth position of the pentanamine backbone.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The ethynyl group allows for covalent bonding with active sites, while the amine group can engage in hydrogen bonding or ionic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.

Biological Activity

Research indicates that this compound has several biological activities, including:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular functions.

- Receptor Modulation : The compound can interact with neurotransmitter receptors, potentially influencing neurological processes.

Table 1: Summary of Biological Activities

Research Findings

Recent studies have explored the synthesis and biological evaluation of derivatives of this compound. Computational modeling has shown promising results regarding its binding affinity to various biological targets:

- Computational Studies : Molecular dynamics simulations suggest that derivatives maintain stability on target binding sites, indicating potential therapeutic applications .

- Experimental Data : In vitro assays have demonstrated that certain derivatives exhibit significant inhibition of specific enzymes, supporting their role as potential drug candidates .

Case Study: Enzyme Interaction

A study focused on the interaction of this compound with PCSK9 (Proprotein Convertase Subtilisin/Kexin Type 9), a key enzyme in cholesterol metabolism. The compound's derivatives showed varied ΔG values during binding simulations, indicating differential stability and potential efficacy as cholesterol-lowering agents .

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in organic synthesis and drug development:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.